4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid
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Overview
Description
4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid is a heterocyclic compound that contains both an oxazole and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions usually involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the oxazole ring, facilitated by the electron-rich nature of the heterocycle.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biological Studies: Investigated for its potential as a bioactive molecule in various biological assays.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid is unique due to its combination of an oxazole and an oxane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-6-8(15-11-7)10(9(12)13)2-4-14-5-3-10/h6H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIJLKQBVLPOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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